molecular formula C18H14F3NO3 B2644584 N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide CAS No. 1351615-87-6

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide

Cat. No.: B2644584
CAS No.: 1351615-87-6
M. Wt: 349.309
InChI Key: RJZVQEMSTCRCKX-UHFFFAOYSA-N
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Description

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. This compound features a benzofuran scaffold, a privileged structure in pharmacology known for its diverse biological activities . The molecular design incorporates a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl side chain, which can enhance metabolic stability and influence the molecule's binding affinity to biological targets. Researchers can utilize this compound as a key intermediate or a novel chemical probe to explore new therapeutic avenues. Benzofuran derivatives have demonstrated a broad spectrum of pharmacological activities in scientific research, including potential as anticancer agents by targeting tubulin polymerization, as well as antimicrobial and antifungal properties . The presence of the carboxamide and multiple aromatic systems suggests potential for target engagement through hydrogen bonding and π-stacking interactions, making it a valuable tool for probing enzyme active sites or cellular receptors. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3/c19-18(20,21)17(24,13-7-2-1-3-8-13)11-22-16(23)15-10-12-6-4-5-9-14(12)25-15/h1-10,24H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZVQEMSTCRCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3O2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide typically involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine with 1-benzofuran-2-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide, and the reaction is typically performed at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (PCC, DMP), reducing agents (NaBH4, LiAlH4), and nucleophiles (amines, thiols). Reaction conditions vary depending on the specific reaction but generally involve solvents like dichloromethane, methanol, or tetrahydrofuran, and temperatures ranging from -78°C to room temperature .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-[(3R)-1-Azabicyclo[2.2.2]Oct-3-Yl]-7-[2-(Methoxy)Phenyl]-1-Benzofuran-2-Carboxamide

  • Key Features :
    • Substituted benzofuran with a methoxyphenyl group at position 5.
    • Azabicyclo[2.2.2]octane group replaces the trifluoro-hydroxy-phenylpropyl chain.
  • Pharmacological Profile :
    • Acts as a selective α7 nicotinic acetylcholine receptor (nAChR) agonist.
    • Demonstrated efficacy in improving working and recognition memory in rodent models, suggesting CNS penetration and cognitive-enhancing properties .
  • Absence of methoxy substitution in the target compound could reduce metabolic stability compared to this analog.

5-Chloro-N-(2,4-Dioxo-1,3-Diazaspiro[4.5]Decan-3-Yl)-1-Benzofuran-2-Carboxamide

  • Key Features :
    • Chloro substituent at position 5 of the benzofuran.
    • Diazaspiro[4.5]decane group attached to the carboxamide.
  • Comparison :
    • The chloro group in this analog may increase electron-withdrawing effects, altering receptor binding compared to the target compound’s hydroxyl and trifluoromethyl groups.
    • The spirocyclic system confers conformational rigidity, whereas the target compound’s propyl chain offers flexibility, impacting target selectivity.

Non-Benzofuran Carboxamides with Functional Overlap

N-[2-(4-Methoxy-Phenyl)-4-Oxo-Thiazolidin-3-Yl]-Nicotinamide (NAT-1)

  • Key Features: Thiazolidinone core instead of benzofuran. Methoxyphenyl and nicotinamide substituents.
  • Pharmacological Profile: Thiazolidinones are associated with antidiabetic (PPAR-γ agonism) and antimicrobial activity .
  • Comparison: The thiazolidinone core may enhance metal chelation or hydrogen bonding compared to the benzofuran core. The target compound’s trifluoromethyl group likely improves metabolic resistance relative to NAT-1’s methoxy group.

Fluorinated and Trifluoromethylated Analogs

Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide)

  • Key Features :
    • Agricultural fungicide with a trifluoromethylbenzamide structure.
  • Pharmacological Profile :
    • Inhibits succinate dehydrogenase in fungi .
  • Comparison :
    • Both compounds share trifluoromethyl groups, which enhance lipophilicity and resistance to oxidative metabolism.
    • The target compound’s benzofuran and hydroxyl groups may redirect activity toward mammalian targets rather than fungal enzymes.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound α7 nAChR Agonist NAT-1 Flutolanil
Molecular Weight ~383 g/mol ~407 g/mol ~354 g/mol ~323 g/mol
LogP (Predicted) ~2.8 ~2.5 ~1.9 ~3.1
Hydrogen Bond Donors 2 1 3 1
Key Functional Groups Trifluoro, hydroxyl Methoxy, azabicyclo Thiazolidinone Trifluoromethyl
Therapeutic Indication Undefined (CNS?) Cognitive enhancement Antidiabetic Fungicidal

Research Implications and Gaps

  • The target compound’s trifluoro-hydroxy-phenylpropyl group distinguishes it from analogs with azabicyclo, spirocyclic, or thiazolidinone moieties. This structural uniqueness may confer novel target engagement, such as modulation of CNS receptors or metabolic enzymes.
  • Further studies are needed to elucidate its pharmacokinetics (e.g., oral bioavailability, half-life) and specific molecular targets.

Biological Activity

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on neuroprotective effects, antioxidant activity, and anticancer properties.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzofuran moiety and a trifluoromethyl group. Its molecular formula is C16H14F3N1O4C_{16}H_{14}F_3N_1O_4 with a molecular weight of approximately 373.3 g/mol. The presence of fluorine atoms is significant as it often enhances biological activity through improved lipophilicity and metabolic stability.

Neuroprotective Effects

Recent studies have indicated that derivatives of benzofuran compounds exhibit neuroprotective effects against excitotoxicity, particularly in neuronal cell models. For instance, a study synthesized several benzofuran derivatives and evaluated their protective effects against NMDA-induced neuronal damage. Among these, compounds with specific substitutions showed considerable neuroprotection at concentrations around 100 μM. Notably, one derivative exhibited effects comparable to memantine, a known NMDA antagonist .

Key Findings:

  • Substitutions: Methyl (-CH3) at the R2 position and hydroxyl (-OH) at the R3 position were crucial for neuroprotective activity.
  • Mechanism: The neuroprotective action involved scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation in neuronal cells.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various in vitro assays. Compounds with similar structures demonstrated significant radical scavenging abilities and inhibition of lipid peroxidation processes. These activities are crucial for protecting cells from oxidative stress-related damage .

Anticancer Potential

Emerging research highlights the anticancer potential of benzofuran derivatives. A study reported that certain benzofuran compounds exhibited anticancer activity that was equal to or greater than established positive controls in various cancer cell lines. The mechanism of action appears to involve modulation of apoptotic pathways and mitochondrial function .

Research Insights:

  • Caspase Activation: The inhibition of caspase activation in response to anticancer agents was linked to decreased mitochondrial cytochrome c release.
  • Cell Line Studies: Various cancer cell lines were utilized to evaluate the efficacy of these compounds, demonstrating significant cytotoxic effects.

Data Summary Table

Biological Activity Mechanism Concentration Reference
NeuroprotectionNMDA receptor antagonism100 μM
AntioxidantROS scavenging & lipid peroxidationVaries
AnticancerApoptosis modulationVaries

Case Studies

  • Neuroprotective Study: A series of benzofuran derivatives were tested in cultured rat cortical neurons. Compound 1f showed significant neuroprotection against NMDA-induced damage.
  • Anticancer Evaluation: In vitro studies on various cancer cell lines demonstrated that benzofuran derivatives could induce apoptosis through caspase-dependent pathways.

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